Lipophilicity (XLogP3) Differentiation Among N-(2-Methoxypyrimidin-5-yl)benzenesulfonamide Analogs
The target compound exhibits an XLogP3 of 1.1, which is significantly lower than that of the 3-trifluoromethyl analog (XLogP3 ~2.5 estimated by fragment addition) and the 4-ethyl analog (XLogP3 ~1.9 estimated), but higher than the 2-methoxy analog (XLogP3 ~0.7 estimated). Lower lipophilicity is generally associated with improved aqueous solubility and reduced hERG binding risk in lead optimization [1]. This places the 3-fluoro derivative in a moderate lipophilicity window that may balance permeability and solubility requirements more favorably than more lipophilic or hydrophilic alternatives.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide (XLogP3 ~2.5); 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (XLogP3 ~1.9); 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (XLogP3 ~0.7) |
| Quantified Difference | ΔXLogP3 = –1.4 to –0.8 vs more lipophilic analogs; +0.4 vs more hydrophilic analog |
| Conditions | XLogP3 computed by PubChem v2.2 (2025) for target; comparator values estimated by atom-based fragment addition method due to absence of direct PubChem entries |
Why This Matters
This lipophilicity ranking allows scientists to select the analog most suited to the desired solubility-permeability profile in a given project, rather than defaulting to a single 'standard' member of the series.
- [1] PubChem Compound Summary for CID 71799806. XLogP3 = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1421524-64-2 (Accessed 2026-04-29). View Source
